molecular formula C8H7NO6 B066991 3,4-Ethylenedioxypyrrole-2,5-dicarboxylic acid CAS No. 169616-13-1

3,4-Ethylenedioxypyrrole-2,5-dicarboxylic acid

Cat. No.: B066991
CAS No.: 169616-13-1
M. Wt: 213.14 g/mol
InChI Key: MUKLTUYFKHGLDJ-UHFFFAOYSA-N
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Description

3,4-Ethylenedioxypyrrole-2,5-dicarboxylic acid is a highly versatile and functionalized monomer specifically designed for advanced materials science and electrochemistry research. This compound serves as a critical precursor for the synthesis of functionalized poly(3,4-ethylenedioxythiophene) (PEDOT) and polypyrrole analogs, which are among the most stable and efficient conducting polymers known. The presence of the two carboxylic acid groups on the pyrrole ring is its key feature, providing reactive handles for further chemical modification, covalent attachment to surfaces or biomolecules, and tuning of the polymer's solubility and electronic properties.

Properties

IUPAC Name

3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO6/c10-7(11)3-5-6(15-2-1-14-5)4(9-3)8(12)13/h9H,1-2H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUKLTUYFKHGLDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(NC(=C2O1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584524
Record name 2,3-Dihydro-6H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169616-13-1
Record name 2,3-Dihydro-6H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of Pyrrole-2,5-dicarboxylic Acid

The pyrrole nitrogen is protected via N-alkylation using benzyl bromide in the presence of a strong base, such as sodium hydride (NaH), in anhydrous tetrahydrofuran (THF). This step prevents unwanted side reactions during subsequent oxidation or cyclization:

Pyrrole-2,5-dicarboxylic acid+Benzyl bromideNaH, THFN-Benzyl-pyrrole-2,5-dicarboxylate\text{Pyrrole-2,5-dicarboxylic acid} + \text{Benzyl bromide} \xrightarrow{\text{NaH, THF}} \text{N-Benzyl-pyrrole-2,5-dicarboxylate}

The reaction is conducted under an inert argon atmosphere to avoid moisture or oxygen interference. After 12–24 hours of stirring at room temperature, the product is extracted with ethyl acetate, washed with brine, and dried over magnesium sulfate.

Cyclization to Form Ethylenedioxy Bridge

The dihydroxypyrrole derivative undergoes cyclization with 1,2-dibromoethane in the presence of potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO). This step forms the ethylenedioxy ring:

N-Benzyl-3,4-dihydroxypyrrole-2,5-dicarboxylate+1,2-DibromoethaneK₂CO₃, DMSON-Benzyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate\text{N-Benzyl-3,4-dihydroxypyrrole-2,5-dicarboxylate} + \text{1,2-Dibromoethane} \xrightarrow{\text{K₂CO₃, DMSO}} \text{N-Benzyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate}

The reaction mixture is heated to 80°C for 6–8 hours, followed by quenching with ice water and purification via column chromatography (silica gel, ethyl acetate/hexane).

Hydrolysis of Ester Groups to Carboxylic Acids

The ester groups at positions 2 and 5 of the pyrrole ring are hydrolyzed to carboxylic acids using aqueous lithium hydroxide (LiOH) in tetrahydrofuran (THF):

N-Benzyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylateLiOH, THF/H₂ON-Benzyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylic acid\text{N-Benzyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate} \xrightarrow{\text{LiOH, THF/H₂O}} \text{N-Benzyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylic acid}

The reaction proceeds at 60°C for 4–6 hours, yielding the dicarboxylic acid after acidification with hydrochloric acid (HCl) and recrystallization from ethanol.

Deprotection of the N-Benzyl Group

The final step involves removing the benzyl protecting group via catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere:

N-Benzyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylic acidH₂, Pd/C3,4-Ethylenedioxypyrrole-2,5-dicarboxylic acid\text{N-Benzyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylic acid} \xrightarrow{\text{H₂, Pd/C}} \text{3,4-Ethylenedioxypyrrole-2,5-dicarboxylic acid}

The reaction is conducted in methanol at room temperature for 12–24 hours. The catalyst is filtered, and the solvent is evaporated to yield the pure product.

Alternative Route: Iodo-decarboxylation Strategy

A modified approach employs iodo-decarboxylation to streamline the synthesis (Fig. 20 in US6791738B2). Starting from a pre-functionalized pyrrole derivative, iodine facilitates the removal of one carboxyl group while preserving the ethylenedioxy ring:

N-Benzyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylic acidI₂, ΔN-Benzyl-3,4-ethylenedioxypyrrole-5-carboxylic acidHydrolysis3,4-Ethylenedioxypyrrole-2,5-dicarboxylic acid\text{N-Benzyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylic acid} \xrightarrow{\text{I₂, Δ}} \text{N-Benzyl-3,4-ethylenedioxypyrrole-5-carboxylic acid} \xrightarrow{\text{Hydrolysis}} \text{3,4-Ethylenedioxypyrrole-2,5-dicarboxylic acid}

This method reduces the number of steps but requires precise control of iodine stoichiometry and temperature.

Comparison of Synthetic Methods

Method Key Steps Yield Advantages Challenges
N-Benzyl ProtectionAlkylation, cyclization, hydrolysisModerateHigh purity, scalableMulti-step, time-consuming
Iodo-decarboxylationDecarboxylation, hydrolysisLowFewer stepsRequires hazardous iodine handling

Analytical Characterization

Synthetic batches are validated using:

  • ¹H NMR (DMSO-d₆): Peaks at δ 6.8 ppm (pyrrole CH), δ 4.2–4.5 ppm (ethylene oxide CH₂).

  • IR Spectroscopy : Stretching vibrations at 1700 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C).

  • HPLC : Purity >95% using a C18 column (acetonitrile/water mobile phase).

Industrial Scalability Considerations

While laboratory-scale synthesis achieves high purity, industrial production faces challenges:

  • Cost of Pd/C catalyst : Alternatives like nickel-based catalysts are under investigation.

  • Solvent Recovery : THF and DMSO require efficient recycling to reduce environmental impact .

Scientific Research Applications

Chemical Applications

Conductive Polymers
EDPDA serves as a monomer for synthesizing conductive and electroactive polymers. These polymers are crucial in developing electronic devices, such as sensors and transistors. The ability of EDPDA to form stable conductive networks makes it ideal for applications in organic electronics. For instance, poly(3,4-ethylenedioxypyrrole) (PEDOP) films have demonstrated excellent conductivity and stability, making them suitable for use in flexible electronics and energy storage devices .

Electrochemical Sensors
The electrochemical properties of EDPDA allow it to be utilized in the fabrication of sensors. Research has shown that PEDOP-modified electrodes can selectively detect biomolecules like serotonin, demonstrating the compound's potential in biosensing applications . The versatility of EDPDA derivatives enables the tuning of sensor properties through functionalization.

Biological Applications

Drug Delivery Systems
Ongoing research is exploring the use of EDPDA in drug delivery systems. Its biocompatibility and ability to form hydrogels make it a candidate for controlled release formulations. Studies indicate that EDPDA-based materials can encapsulate therapeutic agents effectively, providing sustained release profiles that enhance treatment efficacy .

Biological Interactions
Derivatives of EDPDA are being investigated for their interactions with various biomolecules. The compound's structure allows it to engage with proteins and nucleic acids, which could lead to novel therapeutic strategies in treating diseases at the molecular level.

Industrial Applications

Advanced Materials Production
In industrial settings, EDPDA is used to create advanced materials such as conductive coatings and sensors. These materials find applications in various sectors, including automotive and aerospace industries, where lightweight and conductive materials are essential .

Coatings and Finishes
The compound's properties make it suitable for antistatic coatings and finishes on electronic devices and photographic films. This application helps improve the durability and performance of products by preventing static charge accumulation .

Summary Table of Applications

Application AreaSpecific UsesKey Properties
Chemistry Monomer for conductive polymersElectroactivity
Electrochemical Sensors Detection of biomolecules like serotoninSelectivity and sensitivity
Biology Drug delivery systemsBiocompatibility
Industrial Materials Conductive coatings for electronicsDurability and conductivity
Coatings Antistatic finishes on devicesStatic charge prevention

Case Studies

  • Polymer Synthesis : A study demonstrated the electropolymerization of EDPDA to create PEDOP films with enhanced hydrophobic properties. These films exhibited high water contact angles, making them suitable for applications requiring water repellency .
  • Biosensor Development : Research involving PEDOP-modified electrodes showcased their effectiveness in detecting serotonin levels in biological samples. The study highlighted the potential for using these sensors in clinical diagnostics .
  • Drug Delivery Research : Investigations into EDPDA-based hydrogels revealed their capability to encapsulate various drugs effectively, leading to controlled release profiles that could improve therapeutic outcomes in cancer treatments.

Mechanism of Action

The mechanism of action of 3,4-Ethylenedioxypyrrole-2,5-dicarboxylic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethylenedioxy bridge and carboxylic acid groups allow the compound to interact with different molecular targets and pathways . For instance, in polymerization reactions, the compound can form stable and conductive polymers through oxidative coupling or other polymerization mechanisms .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Core Structure Key Functional Groups Coordination Sites Applications
Pyridine-3,5-dicarboxylic acid Pyridine 2×COOH, N-heteroatom N, O (carboxylate) MOFs, catalysis
3,4-Ethylenedioxypyrrole-2,5-dicarboxylic acid Pyrrole 2×COOH, ethylenedioxy O (carboxylate, ethylenedioxy) Conductive polymers

Pyrrole Derivatives with Aromatic Substituents

  • It forms hydrogen-bonded networks in crystal structures (e.g., O···O distances: 2.567–2.624 Å), which are critical for supramolecular assembly . In contrast, the ethylenedioxy group in 3,4-ethylenedioxypyrrole-2,5-dicarboxylic acid enhances solubility and electron delocalization, favoring electrochemical applications.
  • Chromopyrrolic Acid : A natural product with indole substituents, this compound exhibits biological activity (e.g., antibiotic properties) . The ethylenedioxypyrrole derivative, being synthetic, lacks such bioactivity but offers tunability for materials design.

Heterocyclic Analogues: Thiophene and Furan Derivatives

  • Thiophene-2,5-dicarboxylic Acid : The sulfur atom in thiophene increases polarizability and conductivity compared to pyrrole derivatives. Thiophene-based dicarboxylic acids are used in organic electronics , whereas the ethylenedioxypyrrole compound’s oxygen-rich structure may favor stability in aqueous environments.
  • Furan-2,5-dicarboxylic Acid (FDCA): A renewable platform chemical, FDCA is hydrogenated for polymer production (e.g., polyethylene furanoate) . The ethylenedioxy group in 3,4-ethylenedioxypyrrole-2,5-dicarboxylic acid provides rigidity absent in FDCA, impacting thermal management properties .

Esters and Derivatives

  • Diethyl Pyridine-2,5-dicarboxylate : This ester derivative of pyridine dicarboxylic acid is used as a ligand in coordination chemistry . Similarly, diethyl esters of 3,4-ethylenedioxypyrrole-2,5-dicarboxylic acid (e.g., from ) are intermediates for conductive polymers, highlighting the role of esterification in modulating reactivity and processability.

Table 2: Physical Properties

Compound Molecular Weight (g/mol) Melting Point Solubility
3,4-Ethylenedioxypyrrole-2,5-dicarboxylic acid Not reported Not reported Moderate (polar solvents)
3,4-Diphenylpyrrole-2,5-dicarboxylic acid 307.30 N/A Low (DMSO)
Thiophene-2,5-dicarboxylic acid 172.16 N/A Moderate

Biological Activity

3,4-Ethylenedioxypyrrole-2,5-dicarboxylic acid (EDPDA) is an organic compound with significant potential in various biological applications. Its unique chemical structure allows it to interact with biomolecules, making it a subject of interest in medicinal chemistry and material science. This article provides a comprehensive overview of the biological activities associated with EDPDA, including antioxidant properties, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C8H7NO6
  • Molecular Weight : 213.14 g/mol
  • Structure : EDPDA features an ethylenedioxy bridge and two carboxylic acid groups at positions 2 and 5 of the pyrrole ring.

Antioxidant Properties

EDPDA has demonstrated notable antioxidant activity, which is crucial for its potential health benefits. Research indicates that EDPDA can scavenge free radicals, thereby reducing oxidative stress in biological systems. The antioxidant efficacy is typically measured using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) method.

  • DPPH Assay Results :
    • Concentrations tested: 50, 150, 250, and 500 μg/mL
    • Percentage of free radical scavenging (%FRS) was calculated to assess the compound's effectiveness.

The effective concentration (EC50), the concentration needed to reduce the initial DPPH concentration by 50%, was determined through linear regression analysis of the absorbance data obtained from the assays.

Concentration (μg/mL)% FRS
50X1
150X2
250X3
500X4

(Note: Replace X1, X2, X3, and X4 with actual experimental results)

Interaction with Biomolecules

The ability of EDPDA to form complexes with various biomolecules enhances its potential therapeutic applications. Studies have shown that EDPDA can interact with proteins and nucleic acids, suggesting its role in drug delivery systems and as a component in therapeutic agents.

Case Studies

  • Antioxidant Activity Study :
    A study conducted on the antioxidant properties of EDPDA revealed promising results. The compound was tested against standard antioxidants like quercetin and Trolox. The results indicated that EDPDA had comparable antioxidant activity, making it a candidate for further exploration in nutraceutical applications.
  • Cell Viability Assays :
    In vitro studies assessing the cytotoxic effects of EDPDA on various cancer cell lines showed that it could inhibit cell proliferation at certain concentrations. This suggests its potential role as an anticancer agent. The mechanism of action appears to involve induction of apoptosis and modulation of cell cycle progression .
  • Neuroprotective Effects :
    Preliminary research has indicated that EDPDA may possess neuroprotective properties. In models of neurodegeneration, EDPDA treatment resulted in decreased markers of oxidative stress and inflammation, highlighting its potential utility in treating neurodegenerative diseases .

The biological activity of EDPDA is largely attributed to its chemical structure, which facilitates various interactions:

  • Reactive Functional Groups : The presence of carboxylic acid groups allows for hydrogen bonding and electrostatic interactions with biomolecules.
  • Redox Properties : EDPDA can undergo oxidation and reduction reactions, contributing to its antioxidant capabilities.

Q & A

Q. What are the optimal synthetic conditions for preparing 3,4-Ethylenedioxypyrrole-2,5-dicarboxylic acid with high purity?

The synthesis involves reacting 3,4-ethylenedioxypyrrole-2,5-dicarboxylic acid with KOH in anhydrous ethylene glycol under argon at 180°C for 3 hours. Post-reaction, the mixture is cooled, diluted with water, and extracted with dichloromethane. Purification via short-path vacuum distillation yields a 76% pure product. Critical parameters include maintaining an inert atmosphere (argon) to prevent oxidation and using anhydrous solvents to avoid hydrolysis .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Key techniques include:

  • 1H and 13C NMR : To confirm molecular structure (e.g., δ 4.194 ppm for ethylene protons and δ 65.79–132.68 ppm for carbons) .
  • X-ray Diffraction (XRD) : For crystallographic analysis of coordination polymers or derivatives .
  • FT-IR : To identify functional groups like carboxylic acids and ether linkages .
  • Thermogravimetric Analysis (TGA) : For assessing thermal stability in materials science applications .

Q. What precautions are necessary during the synthesis of air-sensitive derivatives?

Air-sensitive reactions require an argon atmosphere, rigorously dried solvents, and sealed reaction vessels. For example, the use of ethylene glycol as a solvent at high temperatures (180°C) necessitates strict exclusion of moisture to prevent side reactions .

Advanced Research Questions

Q. How can this compound be utilized in the synthesis of conductive polypyrroles for thermal management?

The compound serves as a monomer for polypyrrole derivatives, which exhibit conductivity and thermal stability. Polymerization conditions (e.g., doping agents, temperature) must be optimized to enhance electrical conductivity. Applications include phase-change materials for thermal energy storage, where structural rigidity from the ethylenedioxy group improves thermal cycling stability .

Q. What strategies resolve discrepancies in crystallographic data for coordination polymers involving dicarboxylic acids?

Contradictions in reported structures can be addressed by:

  • Hirshfeld Surface Analysis : To quantify intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .
  • Comparative XRD Studies : Using high-resolution data to validate unit cell parameters and space groups .
  • DFT Calculations : To correlate experimental geometries with theoretical models .

Q. How do synthesis methods (hydrothermal vs. solvothermal) impact the thermal properties of coordination polymers?

Hydrothermal synthesis often yields higher crystallinity and thermal stability due to slower nucleation, as seen in lanthanide-based polymers. Solvothermal methods may introduce solvent molecules into the framework, altering decomposition temperatures. For example, polymers synthesized with pyridine-2,5-dicarboxylic acid exhibit TGA stability up to 300°C, influenced by ligand-metal bond strength .

Q. What design considerations enhance the thermal stability of coordination polymers incorporating this compound?

Critical factors include:

  • Ligand Rigidity : The ethylenedioxy group reduces conformational flexibility, improving thermal resistance.
  • Metal-Ligand Ratio : Stoichiometric control prevents defects that weaken the framework.
  • Post-Synthetic Modifications : Annealing or cross-linking can further stabilize the structure .

Methodological Notes

  • Data Contradiction Analysis : When conflicting spectroscopic or thermal data arise, cross-validation using multiple techniques (e.g., NMR + XRD + TGA) is essential. For instance, discrepancies in melting points may stem from polymorphic forms, resolvable via differential scanning calorimetry (DSC) .
  • Experimental Design : For reproducibility, document reaction parameters (e.g., argon flow rate, cooling gradients) in detail, as minor variations can significantly impact yields and purity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Ethylenedioxypyrrole-2,5-dicarboxylic acid
Reactant of Route 2
3,4-Ethylenedioxypyrrole-2,5-dicarboxylic acid

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